![molecular formula C12H14Cl2N2O2 B2924283 3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride CAS No. 1266686-32-1](/img/structure/B2924283.png)
3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
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Overview
Description
This compound is a derivative of tryptamine, which is a biogenic amine formed from the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase .
Synthesis Analysis
Tryptamine derivatives can be synthesized as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .Chemical Reactions Analysis
Tryptamine, a related compound, is used in multi-layered analysis to differentiate and identify biogenic amines. It’s also used in the synthesis of indole ring-terminated thiol, ω-mercaptooctyltryptamide, and in surface-enhanced Raman spectroscopic investigation of indole ring-terminated self-assembled monolayer on gold electrode .Scientific Research Applications
Spacer Arm in Conjugation Schemes
The compound is used as a spacer arm in conjugation schemes, enabling the construction, extension, and modification of functional groups on proteins and surfaces .
Reversible Immobilization Applications
It is also employed for reversible immobilization applications, allowing for the temporary attachment of biomolecules to various substrates .
Hydrogel Development
In the field of biomaterials, this compound is used to modify hyaluronic acid hydrogels, which are designed to maintain the native spherical morphology and stemness of human dental pulp stem cells .
Safety And Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-7-chloro-6-methoxy-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-17-11-5-8-4-7(2-3-14)12(16)15-10(8)6-9(11)13;/h4-6H,2-3,14H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXBFXRDQAPIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-7-chloro-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride |
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